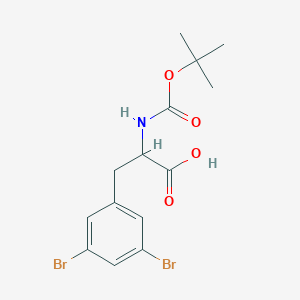

n-Boc-3,5-dibromo-DL-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

n-Boc-3,5-dibromo-DL-phenylalanine is a synthetic derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and medicinal chemistry due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Boc-3,5-dibromo-DL-phenylalanine typically involves the following steps:

Bromination of Phenylalanine: The starting material, phenylalanine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. This step introduces bromine atoms at the 3 and 5 positions of the phenyl ring.

Protection of the Amino Group: The amino group of the brominated phenylalanine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step forms the Boc-protected derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

n-Boc-3,5-dibromo-DL-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Deprotected Product: The removal of the Boc group yields 3,5-dibromo-DL-phenylalanine.

Scientific Research Applications

n-Boc-3,5-dibromo-DL-phenylalanine has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.

Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing inhibitors and modulators of biological targets.

Biological Studies: It serves as a tool for studying protein-ligand interactions and enzyme mechanisms.

Industrial Applications: The compound is used in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of n-Boc-3,5-dibromo-DL-phenylalanine depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds. In medicinal chemistry, its bromine atoms and Boc group may interact with biological targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

n-Boc-phenylalanine: Lacks the bromine atoms, making it less reactive in certain substitution reactions.

3,5-dibromo-DL-phenylalanine: Lacks the Boc protecting group, making it more reactive but less suitable for peptide synthesis.

Uniqueness

n-Boc-3,5-dibromo-DL-phenylalanine is unique due to the combination of bromine atoms and the Boc protecting group. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications in chemistry and biology.

Biological Activity

n-Boc-3,5-dibromo-DL-phenylalanine is a modified amino acid with significant potential in various biological applications. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the phenylalanine ring, alongside a tert-butyloxycarbonyl (Boc) protecting group. The unique structure of this compound enhances its reactivity and biological properties, making it a candidate for pharmaceutical development.

The molecular formula for this compound is C14H17Br2NO4 with a molecular weight of approximately 373.1 g/mol. The Boc group serves to protect the amino functionality during synthetic processes, allowing for versatile applications in organic chemistry and drug design .

Research indicates that this compound acts as a modulator of glutamatergic transmission. It has been shown to activate NMDA receptors while simultaneously depressing presynaptic glutamate release. Specifically, studies have demonstrated that this compound enhances NMDA miniature excitatory postsynaptic currents (mEPSCs) and acts as a partial agonist at the glutamate-binding site of NMDA receptors with an effective concentration (EC50) of approximately 331.6 µM . Additionally, it inhibits AMPA/kainate receptor-mediated currents with an IC50 value of 29.4 µM, indicating its potential to modulate synaptic transmission effectively.

Biological Activity

1. Neurotransmission Modulation:

- This compound has been identified as a novel type of polyvalent modulator of glutamatergic synaptic transmission. Its ability to enhance NMDA receptor function while inhibiting AMPA/kainate receptors suggests therapeutic applications in neurological disorders where glutamate signaling is disrupted .

2. Antimicrobial Properties:

- Preliminary studies have indicated that derivatives of phenylalanine, including this compound, may exhibit activity against mycobacterial strains such as Mycobacterium abscessus. The minimum inhibitory concentration (MIC) for related compounds has been reported between 6.25 to 12.5 µM . This positions this compound as a potential candidate for further exploration in antimicrobial therapies.

Table 1: Summary of Biological Activities

Notable Research Studies

- Glutamatergic Modulation Study : This study highlighted the dual role of this compound in enhancing NMDA receptor activity while inhibiting AMPA/kainate receptors, suggesting its utility in treating conditions like epilepsy or neurodegenerative diseases .

- Antimicrobial Screening : A recent investigation into phenylalanine derivatives indicated that this compound may possess significant antimicrobial properties against resistant strains of mycobacteria, warranting further research into its mechanism and efficacy .

Properties

IUPAC Name |

3-(3,5-dibromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Br2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQICTPLNJXAZQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Br)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Br2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259976-03-8 |

Source

|

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(3,5-dibromophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.